molecular formula C21H22N4O2S2 B2414726 2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946306-24-7

2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2414726
CAS No.: 946306-24-7
M. Wt: 426.55
InChI Key: HSTMDKKWEWCNJP-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of thiazole, triazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiazole and triazole intermediates, followed by their coupling with the benzenesulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

  • 2,5-dimethylthiazole
  • 1,2,4-triazole
  • Benzenesulfonamide derivatives

Uniqueness

What sets 2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonamide group attached to a thiazolo[3,2-b][1,2,4]triazole moiety. The molecular formula is C22H22N4O3SC_{22}H_{22}N_4O_3S, indicating a complex structure that may influence its biological interactions.

Structural Features Description
Thiazole and Triazole Rings Contribute to the compound's reactivity and biological activity.
Sulfonamide Group Known for its antibacterial properties.
o-Tolyl Group Enhances hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolo-triazole framework is known to inhibit various enzymes and receptors involved in disease processes.

  • Enzyme Inhibition: It may inhibit enoyl-[acyl-carrier-protein] reductase, a target for antibacterial agents.
  • Receptor Binding: The compound could potentially bind to various receptors involved in inflammatory responses or cell proliferation.

Biological Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit a range of biological activities:

  • Antimicrobial Activity: Several studies have demonstrated that compounds similar to this compound show significant antibacterial and antifungal properties against various strains.
    • A study highlighted the synthesis and testing of thiazolo-triazole derivatives against Mycobacterium tuberculosis, with some compounds showing promising anti-tubercular activity .
  • Anticancer Properties: Other derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance:
    • Compounds containing similar structural motifs have shown activity against multiple cancer types with IC50 values in the low micromolar range .
  • Antiviral Potential: The unique structure may also confer antiviral properties, making it a candidate for further exploration in antiviral drug development .

Case Studies

Several studies exemplify the biological potential of related compounds:

  • Study on Antitubercular Activity: A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and screened against M. tuberculosis. Among them, five compounds exhibited significant antimicrobial activity with varying degrees of potency .
  • Cytotoxicity Assays: A recent investigation assessed the cytotoxic effects of thiazole-paeonol derivatives against seven cancer cell lines. Results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values as low as 0.06 µM .

Properties

IUPAC Name

2,5-dimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-14-8-9-16(3)19(12-14)29(26,27)22-11-10-17-13-28-21-23-20(24-25(17)21)18-7-5-4-6-15(18)2/h4-9,12-13,22H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTMDKKWEWCNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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